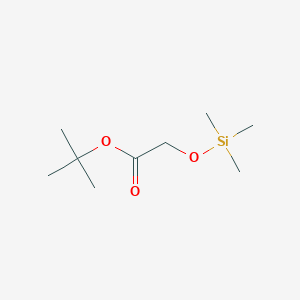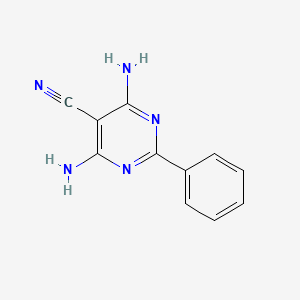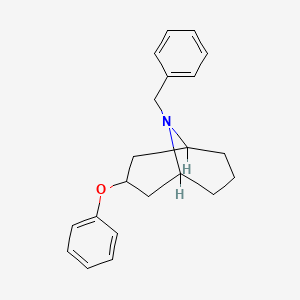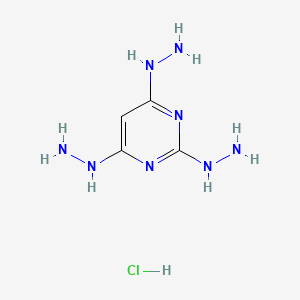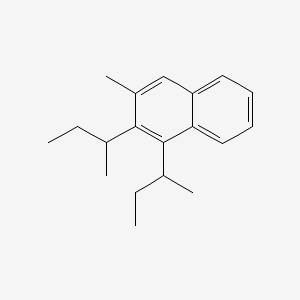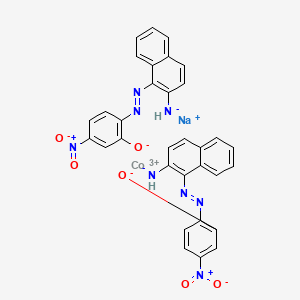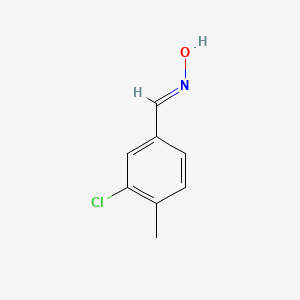
3-Chloro-4-methylbenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methylbenzaldehyde oxime is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in a solvent such as methanol at room temperature. The general reaction is as follows:
3-Chloro-4-methylbenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-4-methylbenzaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as the laboratory synthesis, scaled up for industrial use. This includes the use of larger reactors, optimized reaction conditions, and efficient purification processes to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-4-methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzaldehyde oximes.
科学的研究の応用
3-Chloro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-chloro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: The parent compound without the chlorine and methyl substituents.
3-Chloro-4-methoxybenzaldehyde oxime: Similar structure with a methoxy group instead of a methyl group.
4-Methylbenzaldehyde oxime: Similar structure without the chlorine substituent.
Uniqueness
3-Chloro-4-methylbenzaldehyde oxime is unique due to the presence of both chlorine and methyl substituents on the benzene ring
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
(NE)-N-[(3-chloro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChIキー |
RRTZECQXPJOCGM-BJMVGYQFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C=N/O)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


